molecular formula C6H14N2O B072174 O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine CAS No. 1123-05-3

O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine

Cat. No.: B072174
CAS No.: 1123-05-3
M. Wt: 130.19 g/mol
InChI Key: PYXHZSPWJIANNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine: is a compound that features a pyrrolidine ring attached to an ethyl chain, which is further connected to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of N-(2-bromoethyl)pyrrolidine, which reacts with hydroxylamine under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The ethyl chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biological pathways. It can also serve as a precursor for the synthesis of biologically active molecules .

Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents. They are being investigated for their ability to modulate various biological targets, including enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also act as a ligand, binding to receptors and altering their signaling pathways .

Comparison with Similar Compounds

Uniqueness: O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

CAS No.

1123-05-3

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

O-(2-pyrrolidin-1-ylethyl)hydroxylamine

InChI

InChI=1S/C6H14N2O/c7-9-6-5-8-3-1-2-4-8/h1-7H2

InChI Key

PYXHZSPWJIANNK-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCON

Canonical SMILES

C1CCN(C1)CCON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.